4-(Pyridin-2-yl)benzoic acid

Overview

Description

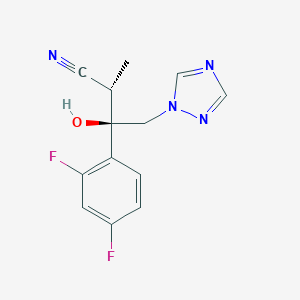

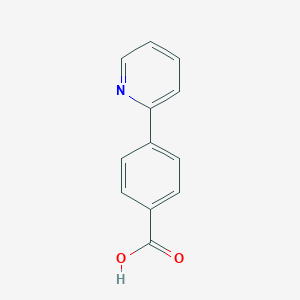

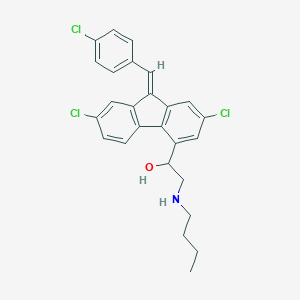

4-(Pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It is also known by other names such as 4-(2-Pyridyl)benzoic acid and 4-Pyridin-2-yl-benzoic acid .

Molecular Structure Analysis

The molecular structure of 4-(Pyridin-2-yl)benzoic acid consists of a pyridine ring attached to a benzoic acid group . The InChI code for this compound is1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) . For a more detailed structural analysis, it would be beneficial to use molecular modeling software or refer to the relevant scientific literature. Physical And Chemical Properties Analysis

4-(Pyridin-2-yl)benzoic acid has a molecular weight of 199.20 g/mol . The boiling point is reported to be 388.1°C at 760 mmHg . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to the relevant scientific literature or consult with a chemist.Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Complexes

- Example : Researchers have synthesized MOFs using this ligand, such as ZnL₂·2H₂O and CdL₂(H₂O)₂·8H₂O, which display interesting structural features and potential applications .

Antimicrobial and Antiviral Properties

- Example : In vitro studies revealed antibacterial effects against Staphylococcus aureus, Enterococcus sp., and Escherichia coli, as well as antifungal activity against Candida species and filamentous fungi .

Thermo- and Solvatochromic Properties

- Example : Metal-organic frameworks containing this ligand display color changes upon exposure to different solvents or temperature variations .

Inclusion Compounds and Crystal Engineering

- Example : By replacing isonicotinic acid dimers with this ligand, new inclusion compounds with bridging ligands have been synthesized .

Functional Materials and Optoelectronics

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to interact withcytochrome P450 enzymes (CYPs) . These enzymes are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets, leading to changes at the molecular level . For instance, in most CYPs, the activation of dioxygen by the heme is aided by an acid-alcohol pair of residues located in the I-helix of the enzyme .

Biochemical Pathways

Given its potential interaction with cyps, it could be involved in various metabolic pathways where these enzymes play a crucial role .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . . These properties could impact the compound’s bioavailability.

Result of Action

Based on its potential interaction with cyps, it could influence various metabolic processes .

properties

IUPAC Name |

4-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIPNZHMXANQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356322 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)benzoic acid | |

CAS RN |

4385-62-0 | |

| Record name | 4-(Pyridin-2-yl)benzoic acid. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(PYRIDIN-2-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43R8HY6XXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(pyridin-2-yl)benzoic acid bind to the CYP199A4 enzyme compared to 4-(pyridin-3-yl)benzoic acid?

A: Both 4-(pyridin-2-yl)benzoic acid and 4-(pyridin-3-yl)benzoic acid interact with the CYP199A4 enzyme, but their binding modes differ. [, ] 4-(Pyridin-3-yl)benzoic acid directly coordinates with the heme iron through its nitrogen atom, displacing the aqua ligand. In contrast, 4-(pyridin-2-yl)benzoic acid binds in a way that retains the aqua ligand. [, ] This difference in binding is attributed to the different positions of the nitrogen atom on the pyridine ring.

Q2: What spectroscopic techniques were used to investigate the binding of 4-(pyridin-2-yl)benzoic acid to CYP199A4? What information did these techniques provide?

A: Researchers employed UV-Vis spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and redox potential measurements to study the interaction of 4-(pyridin-2-yl)benzoic acid with CYP199A4. [, ] UV-Vis spectroscopy revealed distinct type II spectral shifts upon binding, indicating interaction with the heme iron. [, ] EPR provided information about the spin state of the heme iron in the presence of the compound. [, ] Redox potential measurements helped correlate binding modes with the enzyme's ability to accept or donate electrons. [, ]

Q3: Why is understanding the different binding modes of compounds like 4-(pyridin-2-yl)benzoic acid to CYP199A4 important?

A: Cytochrome P450 enzymes play a crucial role in metabolizing a wide range of compounds, including drugs and xenobiotics. Understanding how different molecules, like 4-(pyridin-2-yl)benzoic acid, bind to these enzymes can provide valuable insights into their metabolism and potential interactions with other drugs. [, ] This knowledge is essential for drug discovery and development, allowing for the design of safer and more effective pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)